(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Brand Name: Vulcanchem
CAS No.: 131149-16-1
VCID: VC20813949
InChI: InChI=1S/C8H8O4/c1-10-8-3-6-5(4-11-8)2-7(9)12-6/h2-3,8H,4H2,1H3/t8-/m0/s1
SMILES: COC1C=C2C(=CC(=O)O2)CO1
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol

(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one

CAS No.: 131149-16-1

Cat. No.: VC20813949

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one - 131149-16-1

Specification

CAS No. 131149-16-1
Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
IUPAC Name (6S)-6-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Standard InChI InChI=1S/C8H8O4/c1-10-8-3-6-5(4-11-8)2-7(9)12-6/h2-3,8H,4H2,1H3/t8-/m0/s1
Standard InChI Key SKYDBOMJJKYUJM-QMMMGPOBSA-N
Isomeric SMILES CO[C@@H]1C=C2C(=CC(=O)O2)CO1
SMILES COC1C=C2C(=CC(=O)O2)CO1
Canonical SMILES COC1C=C2C(=CC(=O)O2)CO1

Introduction

Structural Analysis and Characterization

Nomenclature Interpretation

The systematic name (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one provides significant information about the compound's structure:

ComponentInterpretation
(6S)Indicates S stereochemistry at position 6
6-MethoxySpecifies a methoxy group (-OCH₃) at position 6
4,6-dihydrofuroRefers to a dihydrofuran ring with hydrogens at positions 4 and 6
[3,2-c]Defines the fusion pattern of the rings
pyran-2-oneIdentifies a pyranone ring with a carbonyl group at position 2

Predicted Structural Properties

Based on structural analysis, the following properties can be predicted for (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₈H₈O₄Derived from structural interpretation
Molecular WeightApproximately 168.15 g/molCalculated from molecular formula
Functional GroupsLactone, ether, stereocenterBased on structural elements
SolubilityLimited water solubilityBased on related pyranones
Physical StateLikely solid at room temperatureBased on related compounds

Comparison with Related Compounds

Structural Relationship to Pintulin

The most structurally relevant compound found in the search results is Pintulin, which shares the same dihydrofuro[3,2-c]pyran-2-one core structure. Pintulin has been reported in the fungus Penicillium vulpinum and has the chemical name 6-[(3-hydroxyphenyl)methoxy]-4,6-dihydrofuro[3,2-c]pyran-2-one .

Structural Comparison Table

FeaturePintulin(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
Core Structure4,6-dihydrofuro[3,2-c]pyran-2-one4,6-dihydrofuro[3,2-c]pyran-2-one
Substituent at Position 6(3-hydroxyphenyl)methoxyMethoxy
Molecular FormulaC₁₄H₁₂O₅ C₈H₈O₄ (predicted)
Molecular Weight260.24 g/mol Approximately 168.15 g/mol (predicted)
Stereochemistry at C-6Not specified in search resultsS configuration

The significant structural difference between these compounds is the substituent at position 6. While Pintulin features a more complex (3-hydroxyphenyl)methoxy substituent, the target compound has a simpler methoxy group. This difference would likely result in different physical properties, including solubility, lipophilicity, and potentially biological activity profiles.

Properties of 4-Methoxy-6-methyl-2H-pyran-2-one

PropertyValue
Molecular FormulaC₇H₈O₃
Molecular Weight140.14 g/mol
Density1.14 g/cm³
Boiling Point280.3°C at 760 mmHg
Melting Point83-86°C
Flash Point112.6°C
Water SolubilityPoorly soluble in water
Physical StateSolid

The physical properties of 4-Methoxy-6-methyl-2H-pyran-2-one provide insight into potential characteristics of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one. The target compound would likely have a higher melting point due to its more rigid bicyclic structure but might share similar solubility characteristics due to the presence of oxygen-containing functional groups.

Synthesis Approaches for Related Heterocyclic Compounds

Activity TypePotential Mechanism
AntimicrobialInteraction with cellular membranes or specific enzymes
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantScavenging of free radicals
Enzyme inhibitionInteraction with specific enzyme active sites

The lactone functionality in the pyranone ring could potentially interact with nucleophilic residues in proteins, providing a mechanism for biological activity. Additionally, the methoxy group might contribute to binding interactions through hydrogen bonding or other non-covalent interactions.

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